REACTION_CXSMILES
|
[BH4-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([CH3:12])[C:7]([CH:10]=[O:11])=[N:8][CH:9]=1>CCO>[F:3][C:4]1[CH:5]=[C:6]([CH3:12])[C:7]([CH2:10][OH:11])=[N:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
417 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=NC1)C=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by dropwise addition of saturated aqueous NH4Cl solution (10 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 15 h
|
Duration
|
15 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted twice with DCM
|
Type
|
CONCENTRATION
|
Details
|
the combined organic phases were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by gradient column chromatography
|
Type
|
WASH
|
Details
|
eluting with 10-60% EtOAc in iso-hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=NC1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 218 mg | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |